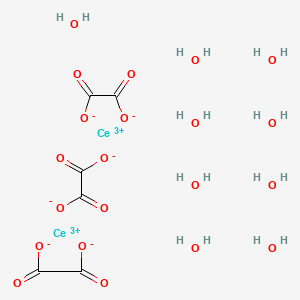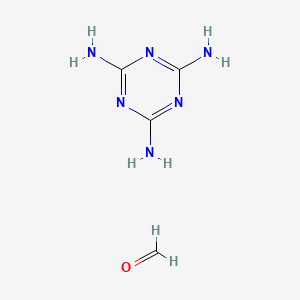
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium diperchlorate oxide octahydrate is an inorganic compound with the chemical formula ZrO(ClO4)2·8H2O. It is a white, odorless crystalline solid that is soluble in water and alcohol. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium diperchlorate oxide octahydrate can be synthesized through the reaction of zirconium oxide with perchloric acid. The reaction typically involves dissolving zirconium oxide in a concentrated solution of perchloric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity zirconium oxide and perchloric acid. The process includes steps such as dissolution, filtration, and crystallization. The final product is then dried and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium diperchlorate oxide octahydrate undergoes several types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to zirconium oxide under specific conditions.
Substitution: It can participate in substitution reactions where perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and organic solvents for dissolution. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed
The major products formed from reactions involving this compound include zirconium oxide, various perchlorate salts, and oxidized organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, zirconium diperchlorate oxide octahydrate is used as a catalyst in organic synthesis reactions. Its strong oxidizing properties make it suitable for promoting various chemical transformations, including the oxidation of alcohols and the synthesis of complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is used in the preparation of zirconium-based nanoparticles, which have applications in drug delivery and imaging. Its biocompatibility and ability to form stable complexes with biomolecules make it valuable in these fields.
Industry
Industrially, this compound is used in the production of ceramics, pigments, and coatings. It is also employed as a rubber additive and a fiber treatment agent. Its strong oxidizing properties are utilized in the formulation of antiperspirants and paint drying agents.
Wirkmechanismus
The mechanism of action of zirconium diperchlorate oxide octahydrate involves its ability to act as a strong oxidizing agent. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. This property is utilized in various chemical processes, including the synthesis of organic compounds and the degradation of pollutants. The molecular targets and pathways involved include the oxidation of functional groups in organic molecules and the formation of stable zirconium complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O)
- Zirconium(IV) tetrachloride (ZrCl4)
Comparison
Zirconium diperchlorate oxide octahydrate is unique due to its strong oxidizing properties, which are not as pronounced in zirconium(IV) oxydichloride octahydrate and zirconium(IV) tetrachloride. Additionally, its solubility in water and alcohol makes it more versatile for various applications compared to its counterparts. The presence of perchlorate ions also imparts distinct chemical reactivity, making it suitable for specific industrial and research applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and ability to form stable complexes make it valuable in various chemical reactions and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its unique properties for innovative solutions in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12205-73-1 |
|---|---|
Molekularformel |
Cl2H18O18Zr |
Molekulargewicht |
468.26 g/mol |
IUPAC-Name |
oxygen(2-);perchloric acid;zirconium(4+);octahydrate |
InChI |
InChI=1S/2ClHO4.8H2O.2O.Zr/c2*2-1(3,4)5;;;;;;;;;;;/h2*(H,2,3,4,5);8*1H2;;;/q;;;;;;;;;;2*-2;+4 |
InChI-Schlüssel |
ZSQRLTLMISRUOH-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.O.[O-2].[O-2].OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)




